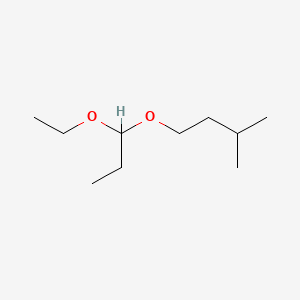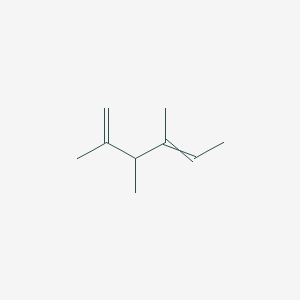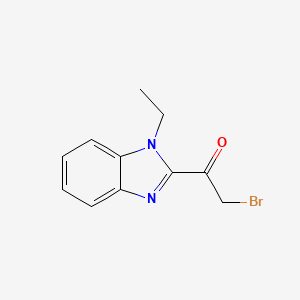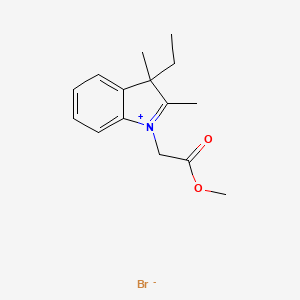
2-Butanone, 3-hydroxy-3-methyl-, lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with a lithium reagent. One common method is the reaction of 3-hydroxy-3-methyl-2-butanone with lithium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-hydroxy-3-methyl-, lithium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the lithium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 3-hydroxy-3-methyl-, lithium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-hydroxy-3-methyl-, lithium salt involves its interaction with various molecular targets and pathways. The lithium ion can interact with enzymes and proteins, affecting their activity and function. The compound’s unique structure allows it to participate in specific chemical reactions, influencing biological processes and chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: The parent compound without the lithium ion.
Dimethylacetylcarbinol: Another name for 3-hydroxy-3-methyl-2-butanone.
Methylacetoin: A similar compound with slight structural differences.
Uniqueness
2-Butanone, 3-hydroxy-3-methyl-, lithium salt is unique due to the presence of the lithium ion, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where lithium’s properties are advantageous .
Propiedades
Número CAS |
137720-38-8 |
|---|---|
Fórmula molecular |
C5H9LiO2 |
Peso molecular |
108.1 g/mol |
Nombre IUPAC |
lithium;2-methyl-3-oxobutan-2-olate |
InChI |
InChI=1S/C5H9O2.Li/c1-4(6)5(2,3)7;/h1-3H3;/q-1;+1 |
Clave InChI |
XBIFWYTVLHVBSL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(=O)C(C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)


![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)






![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)


